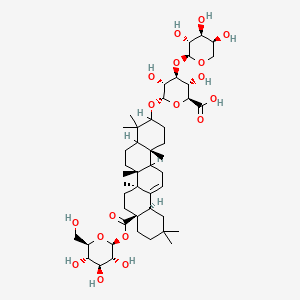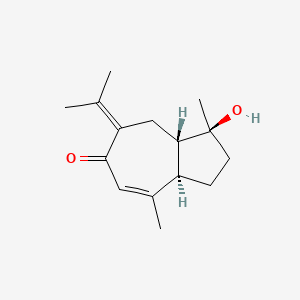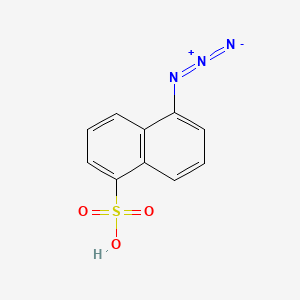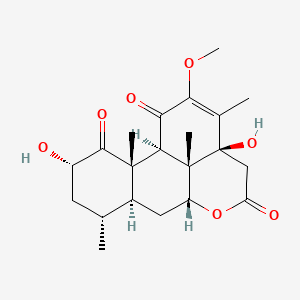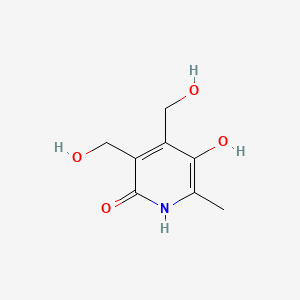
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-
説明
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by its pyridinone core structure, which is substituted with hydroxyl and hydroxymethyl groups, as well as a methyl group at specific positions. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and application.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-6-methylpyridine with red phosphorus and powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then cooled, diluted with water, and extracted with chloroform to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyridinone derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxymethyl groups.
Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydropyridinone compounds, and substituted derivatives with various functional groups .
科学的研究の応用
2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Pyridoxine (Vitamin B6): Shares a similar pyridine core structure but lacks the hydroxymethyl and methyl substitutions.
Isonicotinoyl Hydrazones: Derivatives of pyridoxine with hydrazone functional groups, used for their antimicrobial properties.
Tris(6-methylpyridin-2-yl)phosphine Oxide: Contains a similar pyridine structure with different substituents and is used in coordination chemistry
Uniqueness: 2(1H)-Pyridinone, 5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-hydroxy-3,4-bis(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-7(12)5(2-10)6(3-11)8(13)9-4/h10-12H,2-3H2,1H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHSCVIVUKOXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998240 | |
| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76963-36-5 | |
| Record name | 6-Hydroxypyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis(hydroxymethyl)-6-methylpyridine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxypyridoxine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4TN7D7H9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


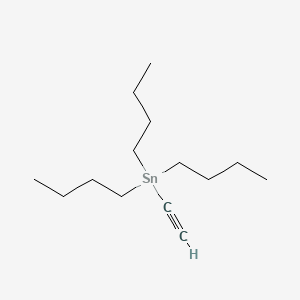
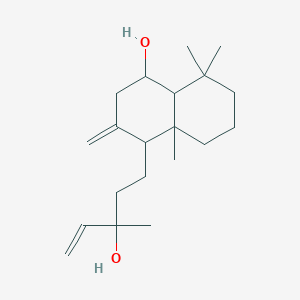
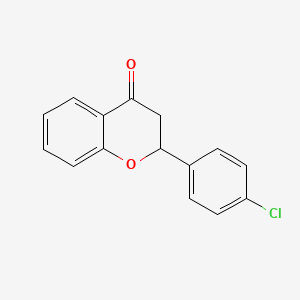
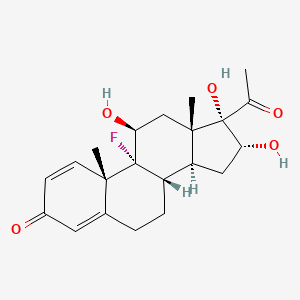
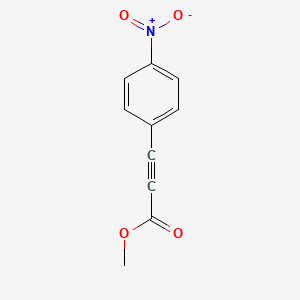
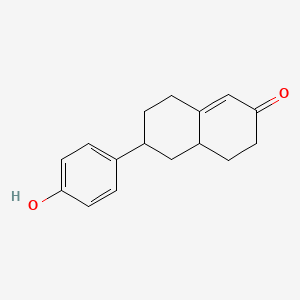
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)

